Monopolar spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase essential for accurate chromosome segregation during cell division []. MPS1 plays a central role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before anaphase onset [, , , , , , ]. Dysregulation of MPS1 is implicated in various cancers, making it an attractive target for anticancer drug development [, , , , , ]. MPS1-IN-2 is a potent and selective small molecule inhibitor of MPS1, widely used in preclinical research to investigate the biological functions of MPS1 and explore its therapeutic potential [].
Mps1-IN-2 is a small molecule inhibitor targeting the Monopolar Spindle 1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This compound was developed to understand better the mechanisms of Mps1 and its potential as a therapeutic target in cancer treatment. Mps1-IN-2, alongside its counterpart Mps1-IN-1, was identified through iterative rounds of synthesis and profiling, demonstrating significant inhibitory activity against Mps1 kinase with half-maximal inhibitory concentrations (IC50) in the low nanomolar range .
Mps1-IN-2 is classified as a kinase inhibitor. It is derived from a series of compounds designed based on structural insights gained from co-crystallization studies with Mps1. The compound's design aims to enhance selectivity and potency against the Mps1 kinase while minimizing off-target effects, making it a promising candidate for further development in cancer therapeutics .
The synthesis of Mps1-IN-2 involves several key steps:
The technical details include controlling reaction conditions (temperature, solvent choice) and optimizing reaction times to maximize yield and minimize by-products.
Mps1-IN-2 exhibits a complex molecular structure characterized by:
The X-ray crystallography data indicates that Mps1-IN-2 adopts a conformation that allows for effective binding and inhibition of Mps1 activity. The electron density maps confirm the positioning of functional groups necessary for biological activity .
Mps1-IN-2 undergoes several chemical reactions during its interaction with Mps1:
The technical details of these reactions include monitoring changes in phosphorylation status using techniques like flow cytometry and Western blotting.
The mechanism by which Mps1-IN-2 exerts its effects involves:
Experimental data show that treatment with Mps1-IN-2 results in decreased levels of phosphorylated histone H3 and cyclin B, indicating disrupted mitotic progression due to inhibited Mps1 activity .
Mps1-IN-2 possesses several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic applications.
Mps1-IN-2 has significant scientific applications primarily in cancer research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3